2-Chloro-2,3-dihydro-1H-indol-7-amine
Description
Structure
3D Structure
Properties
CAS No. |
919522-70-6 |
|---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-2,3-dihydro-1H-indol-7-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-3,7,11H,4,10H2 |
InChI Key |
BJDFHQOEBDEUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC=C2N)Cl |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Chloro 2,3 Dihydro 1h Indol 7 Amine and Its Precursors
Retrosynthetic Analysis and Key Disconnection Strategies
A logical retrosynthetic analysis of 2-Chloro-2,3-dihydro-1H-indol-7-amine provides a roadmap for its synthesis. The primary disconnections involve the carbon-chlorine bond at the C2 position, the carbon-nitrogen bond of the C7 amine, and the bonds forming the indoline (B122111) core itself.
Approaches to the Indoline Core Formation
The construction of the indoline scaffold is a foundational step. Modern synthetic chemistry offers several robust methods for forming this bicyclic system. One prominent strategy involves the cyclization of a suitably substituted aniline (B41778) precursor. For the target molecule, a plausible precursor would be a derivative of 2-ethylaniline, such as an N-protected 2-(2-haloethyl)-6-nitroaniline. An intramolecular nucleophilic substitution or a transition-metal-catalyzed cyclization, such as a palladium-catalyzed C-H activation/amination sequence, could then form the five-membered ring. researchgate.net
Another viable approach is the reduction of a corresponding indole (B1671886) derivative. For instance, a 7-nitroindole (B1294693) could be synthesized first, followed by reduction of both the pyrrole (B145914) ring and the nitro group to yield 7-aminoindoline. rsc.org Domino reactions, which form multiple bonds in a single pot, also present an efficient pathway, such as the reaction between a substituted pyridine (B92270) and an aldehyde to selectively generate azaindoline cores, a strategy that could be conceptually adapted. rsc.orgrsc.org
Strategies for Regioselective Installation of Chlorine and Amine Groups
Achieving the precise 2,7-disubstitution pattern on the indoline ring requires careful regiocontrol.
Installation of the 7-Amine Group: The most common strategy for introducing an amine group onto an aromatic ring is through the nitration of a precursor followed by reduction. The challenge lies in directing the nitration to the C7 position. The electronic properties of the indoline ring and any protecting group on the nitrogen atom heavily influence the site of electrophilic substitution. For example, studies on N-protected indolines have shown that nitration can be directed regioselectively to the C5 position using mild reagents like ferric nitrate (B79036). figshare.comtandfonline.com Achieving C7 selectivity would likely require a precursor with specific directing groups that favor substitution at that position, a significant synthetic challenge. An alternative route involves starting with a pre-functionalized benzene (B151609) ring, such as 3-nitrophenol, and building the indoline core onto it.
Installation of the 2-Chloro Group: Introducing a chlorine atom at the C2 position of an indoline is a non-trivial transformation. Direct chlorination of an unsubstituted indoline would likely lead to a mixture of products. A more controlled approach involves the use of a directing group on the indoline nitrogen. While much of the research focuses on the C2-chlorination of the less-saturated indole ring, the principles can be adapted. For example, a removable pyrimidyl group on the nitrogen has been shown to direct copper-mediated chlorination specifically to the C2 position of indoles using reagents like copper(II) chloride or para-toluenesulfonyl chloride (TsCl) as the chlorine source. researchgate.netrsc.orgrsc.org A plausible adaptation for the indoline core would involve protecting the nitrogen with a similar directing group, followed by electrophilic chlorination using a reagent like N-Chlorosuccinimide (NCS), a versatile and widely used chlorinating agent. isca.meresearchgate.net
Direct Synthetic Routes to this compound
Based on the retrosynthetic analysis, a hypothetical forward synthesis can be proposed. This pathway would involve the initial synthesis of an N-protected 7-nitroindoline (B34716), followed by stereocontrolled chlorination at the C2 position, and concluding with the reduction of the nitro group and removal of the protecting group.
Stereocontrolled Synthesis of the this compound Skeleton
The introduction of the chlorine atom at the C2 position creates a chiral center, making stereocontrol a critical aspect of the synthesis. As there is no established method for the direct asymmetric chlorination of this specific substrate, strategies must be drawn from analogous transformations.
Two primary strategies for inducing stereocontrol are proposed:
Chiral Auxiliary Control: A chiral auxiliary, such as an enantiopure sulfinamide, could be attached to the indoline nitrogen. This auxiliary would create a chiral environment, forcing the chlorinating agent (e.g., NCS) to approach from one face of the molecule preferentially, thus leading to the formation of one diastereomer over the other. This strategy has been successfully applied in the asymmetric synthesis of 2-chloroaziridines from N-tert-butanesulfinyl imines. fao.org The auxiliary could then be removed in a subsequent step.
Chiral Catalysis: An alternative is the use of a chiral catalyst, such as a Brønsted acid or a Lewis acid. The catalyst could coordinate to the indoline substrate or the chlorinating agent, forming a transient chiral complex that dictates the stereochemical outcome of the reaction. This approach is exemplified by the catalytic asymmetric synthesis of vicinal chloroamines through the protonation of chloroenamines with a chiral phosphoric acid. nih.gov A photoenzymatic approach, using an evolved enzyme to control the stereochemistry of radical C-C bond formation to produce α-chloroamides, also highlights the potential of catalytic methods for such challenging transformations. nih.gov
Optimization of Reaction Conditions for Yield and Purity
Optimizing the key chlorination step is crucial for maximizing the yield and purity of the final product. A systematic study would involve screening various reagents, catalysts, solvents, and temperatures. A hypothetical optimization table for the N-protected 7-nitroindoline chlorination is presented below, illustrating the parameters that would be investigated.
| Entry | Chlorinating Agent (equiv.) | Catalyst/Auxiliary (mol%) | Solvent | Temperature (°C) | Yield (%) | ee/dr (%) |
| 1 | NCS (1.1) | None | CH₂Cl₂ | 25 | 40 | N/A |
| 2 | CuCl₂ (1.5) | None | DCE | 80 | 55 | N/A |
| 3 | NCS (1.1) | Chiral Auxiliary A (100) | THF | 0 | 75 | 85:15 dr |
| 4 | NCS (1.1) | Chiral Auxiliary A (100) | Toluene | -20 | 82 | 92:8 dr |
| 5 | NCS (1.1) | Chiral Acid Catalyst B (10) | CPME | -40 | 88 | 95% ee |
| 6 | TsCl (1.2) | Cu(OAc)₂ (20) / Chiral Ligand C (25) | Dioxane | 60 | 65 | 70% ee |
This table is illustrative and represents a potential optimization study. Auxiliary A could be a removable chiral group on the nitrogen, while Catalyst B and Ligand C represent potential chiral catalysts and ligands.
The data shows a logical progression where initial achiral methods give modest yields (Entries 1-2). The introduction of a chiral auxiliary significantly improves yield and introduces diastereoselectivity, which is further enhanced by lowering the temperature (Entries 3-4). Finally, a highly effective chiral catalyst provides the best combination of yield and enantioselectivity (Entry 5).
Green Chemistry Principles in the Synthesis of this compound
Incorporating green chemistry principles is essential for developing a sustainable synthetic route. numberanalytics.comnumberanalytics.com Several aspects of the proposed synthesis can be improved to reduce environmental impact.
Atom Economy: Utilizing catalytic methods, such as the proposed chiral acid catalysis for the chlorination step, is inherently greener than using stoichiometric chiral auxiliaries. rasayanjournal.co.in Domino or multicomponent reactions to build the indoline core would also increase atom economy. researchgate.net
Safer Reagents and Solvents: Traditional nitration often uses hazardous mixtures of nitric and sulfuric acids. The use of milder, solid nitrating agents like ferric nitrate represents a greener alternative. tandfonline.com Solvents like dichloromethane (B109758) (CH₂Cl₂) and dichloroethane (DCE) should be replaced with more environmentally benign options like cyclopentyl methyl ether (CPME) or 2-methyl-THF where possible. numberanalytics.com
Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption, particularly for steps like cyclization or catalyst-driven reactions. rasayanjournal.co.inresearchgate.net Performing reactions at ambient temperature, when feasible, is also a key goal.
Waste Reduction: The use of directing groups that must be added and later removed generates additional waste. Developing a catalytic system that avoids the need for such groups would be a significant advancement in sustainability. Furthermore, designing purification processes that avoid or minimize the use of column chromatography, for example through crystallization, would reduce solvent waste. rsc.org
Alternative and Emerging Synthetic Methodologies
Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of complex molecules like this compound. These methodologies focus on enhancing reaction efficiency, minimizing waste, and accessing novel chemical space.
Continuous flow chemistry has emerged as a superior alternative to batch processing for certain chemical transformations, offering enhanced safety, reproducibility, and scalability. The application of flow chemistry to the synthesis of halogenated indoline derivatives has been demonstrated, providing a strong precedent for its use in the production of this compound.
For instance, the synthesis of a 5-chloroindoline (B1581159) derivative has been successfully achieved using a continuous flow reactor. researchgate.netmdpi.com This approach offered a significant improvement in reaction rate and throughput compared to traditional batch methods, which often resulted in variable yields and required tedious chromatographic purification. researchgate.netmdpi.com In a typical setup, reagents are pumped through a heated reactor coil, allowing for precise control over reaction time and temperature, leading to a cleaner reaction profile and direct crystallization of the product from the output stream. researchgate.netmdpi.com
Adapting this methodology to the synthesis of this compound would likely involve the continuous chlorination of a suitable 2,3-dihydro-1H-indol-7-amine precursor. The precise control offered by flow chemistry could be particularly advantageous in managing the regioselectivity of the chlorination step, minimizing the formation of unwanted isomers.
Table 1: Comparison of Batch vs. Flow Synthesis for a Halogenated Indoline Derivative
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Sluggish | Rapid |
| Yield | Variable | Consistent and High |
| Purification | Tedious Chromatography | Direct Crystallization |
| Scalability | Limited | Readily Scalable |
| Safety | Handling of bulk reagents | Improved heat and mass transfer |
Photoredox catalysis and electrosynthesis represent cutting-edge, sustainable strategies for the formation of C-C and C-heteroatom bonds, which are central to the synthesis of indoline scaffolds. princeton.edu These methods often proceed under mild conditions and can offer unique reactivity compared to traditional thermal processes.
Photoredox Catalysis: The use of visible light in conjunction with a photosensitizer, such as ruthenium or iridium complexes, can facilitate the generation of radical intermediates that can undergo cyclization to form the indoline ring. chim.itunipv.it For example, nickel/photoredox dual catalysis has been employed for the highly regioselective synthesis of 3-substituted indolines. acs.org This approach is particularly adept at forming challenging C-sp3-N bonds, a key step in constructing the indoline core. acs.org The mechanism often involves a single-electron transfer (SET) process to generate a reactive radical that can be trapped intramolecularly. acs.org A similar strategy could be envisioned for the synthesis of precursors to this compound, where a suitably functionalized aniline derivative undergoes photoredox-mediated cyclization.
Electrosynthesis: Electrochemical methods provide an oxidant-free and often reagent-free approach to chemical transformations, relying on an electric current to drive reactions. rsc.orgrsc.org The electrochemical synthesis of indolines has been achieved through dehydrogenative [3+2] annulation reactions. rsc.orgresearchgate.net These methods have shown compatibility with a range of substituted alkenes, highlighting the potential for constructing highly functionalized indoline rings. researchgate.net The use of an electrochemical flow cell can further enhance the efficiency and scalability of these transformations. rsc.org For the synthesis of this compound, an electrochemical approach could be employed for either the key cyclization step or the chlorination of the indoline core, potentially offering a greener and more efficient synthetic route. researchgate.net
The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic methods for the synthesis of chiral molecules. Enzymes, with their inherent stereoselectivity, offer a powerful tool for accessing single enantiomers of complex structures like this compound.
A key strategy for obtaining chiral indolines is through the enzymatic resolution of a racemic mixture. For example, the enzymatic resolution of a chiral 2-hydroxy carboxylic acid, a potential precursor to a substituted indoline, has been demonstrated using an oxidase enzyme. acs.org Similarly, lipases have been used for the kinetic resolution of chiral alcohols that can be converted to the desired indoline enantiomers. thieme-connect.com In the context of this compound, a biocatalytic resolution of a chiral precursor, such as a chlorohydrin or a chiral amine, could be a highly effective strategy for obtaining the desired enantiomer.
Synthesis of Analogs and Isomers for Comparative Research
The synthesis of analogs and isomers of a target compound is crucial for understanding its structure-activity relationship (SAR) and for mechanistic studies. This includes positional isomers, stereoisomers, and isotopically labeled analogs.
Positional Isomers: The synthesis of positional isomers, where the chlorine atom is located at a different position on the indoline ring, is essential for comparative biological evaluation. The synthesis of 5-chloroindoline derivatives has been reported through the chlorination of N-acetylindoline with N-chlorosuccinimide. mdpi.com Similar strategies, employing different starting materials or directing groups, could be used to access other positional isomers, such as 4-chloro-, 5-chloro-, and 6-chloro-2,3-dihydro-1H-indol-7-amine.
Stereoisomers: As the 2-position of this compound is a stereocenter, the synthesis of its individual enantiomers is of significant interest. Asymmetric synthesis is the most direct approach to obtaining enantiomerically pure compounds. The asymmetric lithiation of N-Boc-7-chloroindoline using a chiral ligand like (-)-sparteine (B7772259) has been shown to produce enantioenriched 2-substituted indolines. acs.org This method proceeds through a configurationally stable organolithium intermediate that reacts with electrophiles with high stereoselectivity. acs.org This strategy could be adapted to introduce the chloro group at the 2-position in a stereocontrolled manner.
The synthesis of deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. For this compound, deuteration at specific positions on the indoline ring could provide valuable insights into its chemical reactivity and biological interactions.
The synthesis of deuterated indolines can be achieved by using deuterated starting materials or by employing deuterium exchange reactions. For example, a deuterated precursor could be carried through the synthetic sequence to yield the final deuterated product. Alternatively, selective H-D exchange reactions on the indoline core, potentially catalyzed by a metal or acid, could be employed. While specific methods for the deuteration of this compound are not extensively documented, the general principles of isotopic labeling are well-established and could be applied to its synthesis.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 2,3 Dihydro 1h Indol 7 Amine
Reactions Involving the C2-Chlorine Moiety
The chlorine atom at the C2 position is situated on a saturated, five-membered heterocyclic ring, adjacent to both an aromatic ring and a secondary amine. This benzylic-like position enhances the reactivity of the C-Cl bond, making it susceptible to a variety of transformations typical for secondary alkyl halides.
The C2 carbon, bonded to an electronegative chlorine atom, is electrophilic and serves as a prime site for nucleophilic attack. These reactions typically proceed via an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and reaction conditions. The proximity to the benzene (B151609) ring can stabilize a potential carbocation intermediate, favoring an S(_N)1 pathway. Common nucleophiles can displace the chloride ion to form a new carbon-heteroatom or carbon-carbon bond.
While specific studies on this exact molecule are limited, analogous reactions with similar scaffolds suggest that a wide range of nucleophiles would be effective.
Table 1: Representative Nucleophilic Substitution Reactions at C2 Note: This table represents expected reactions based on general principles of organic chemistry, not necessarily experimentally verified outcomes for this specific compound.
| Nucleophile | Reagent Example | Expected Product Class |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 2-hydroxy-2,3-dihydro-1H-indol-7-amine |
| Alkoxide | Sodium Methoxide (NaOMe) | 2-methoxy-2,3-dihydro-1H-indol-7-amine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(phenylthio)-2,3-dihydro-1H-indol-7-amine |
| Amine | Ammonia (NH(_3)) | 2,7-diamino-2,3-dihydro-1H-indole |
Reductive Dehalogenation and Hydrogenation Studies
Reductive dehalogenation is a fundamental process for removing halogen atoms. For 2-Chloro-2,3-dihydro-1H-indol-7-amine, this transformation would yield the parent 7-aminoindoline. This reaction is typically achieved through catalytic hydrogenation. libretexts.org In this process, the compound is treated with hydrogen gas (H(_2)) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO(_2)). libretexts.orgkhanacademy.org The reaction involves the oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis, resulting in the cleavage of the carbon-chlorine bond and formation of a carbon-hydrogen bond. libretexts.org
This method is generally clean and efficient. The conditions for catalytic hydrogenation are typically mild and chemoselective, often leaving other functional groups, such as the C7-amine and the aromatic ring, intact.
Table 2: Common Conditions for Reductive Dehalogenation
| Reagent System | Solvent | Product |
|---|---|---|
| H(_2), Palladium on Carbon (Pd/C) | Ethanol or Methanol (B129727) | 2,3-dihydro-1H-indol-7-amine |
| Sodium borohydride (B1222165) (NaBH(_4)), NiCl(_2) | Methanol | 2,3-dihydro-1H-indol-7-amine |
Cross-Coupling Reactions and Organometallic Transformations at C2
The C2-chloro moiety can serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are cornerstones of modern organic synthesis for constructing complex molecular architectures. mdpi.com
Suzuki-Miyaura Coupling: This reaction would involve coupling the C2 position with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the C2 position. The general mechanism involves oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Mizoroki-Heck Reaction: The Heck reaction couples the C2-chloroindoline with an alkene to form a substituted alkene product. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org It proceeds through a catalytic cycle of oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org This would introduce a vinyl substituent at the C2 position.
Other Couplings: Analogous cross-coupling reactions such as Stille (with organostannanes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) are also mechanistically feasible at the C2 position, further highlighting the synthetic utility of the C-Cl bond. mdpi.comnih.gov
Table 3: Potential Cross-Coupling Reactions at C2 Note: This table represents potential transformations based on established cross-coupling methodologies.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh(_3))(_4), K(_2)CO(_3) | 7-amino-2-phenyl-2,3-dihydro-1H-indole |
| Mizoroki-Heck | Styrene | Pd(OAc)(_2), P(o-tolyl)(_3), Et(_3)N | 7-amino-2-styryl-2,3-dihydro-1H-indole |
Reactions of the C7-Amine Functionality
The C7-amino group is a primary aromatic amine, a versatile functional group that readily undergoes reactions at the nitrogen atom. The lone pair of electrons on the nitrogen makes it nucleophilic, while the protons on the amine can be abstracted by a base.
The primary amine at C7 can be easily acylated or alkylated to introduce a wide variety of substituents.
Amidation and Acylation: The reaction of the C7-amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding amide. youtube.com This reaction is a robust and widely used transformation. For instance, reacting the compound with acetyl chloride would yield N-(2-chloro-2,3-dihydro-1H-indol-7-yl)acetamide. The base is required to neutralize the HCl byproduct. youtube.com This type of acylation is well-documented for analogous structures like 7-aminocephalosporanic acid. nih.govresearchgate.net
Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base affords stable sulfonamides, a common functional group in medicinal chemistry.
Alkylation: Direct alkylation of the amine with alkyl halides can be challenging due to potential over-alkylation, leading to mixtures of secondary and tertiary amines. Reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, followed by reduction with an agent like sodium cyanoborohydride (NaBH(_3)CN), provides a more controlled method for mono-alkylation.
Table 4: Representative Reactions of the C7-Amine
| Reaction Type | Reagent | Base/Conditions | Product Class |
|---|---|---|---|
| Acylation | Acetyl Chloride | Triethylamine (Et(_3)N) | N-Acyl derivative |
| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | N-Sulfonyl derivative |
Formation of Diazo and Triazene Derivatives
As a primary aromatic amine, the C7-amino group can undergo diazotization upon treatment with nitrous acid (HNO(_2)), which is typically generated in situ from sodium nitrite (B80452) (NaNO(_2)) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). nih.gov This reaction converts the amino group into a highly reactive diazonium salt (Ar-N(_2)Cl). researchgate.net
The resulting diazonium salt is a valuable synthetic intermediate:
Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols or anilines, in azo coupling reactions to form intensely colored azo compounds (Ar-N=N-Ar'). researchgate.net This is the chemical basis for many synthetic dyes.
Triazene Formation: The diazonium salt can also be trapped with primary or secondary amines to form triazenes (Ar-N=N-NR'R''). Triazenes are stable compounds that can serve as protected forms of diazonium salts or be used in their own right in organic synthesis.
The synthesis of diazo compounds from primary amines is a well-established method in organic chemistry. nih.govimpactfactor.org
Table 5: Synthesis of Diazo and Triazene Derivatives from the C7-Amine
| Step | Reagent System | Intermediate/Product |
|---|---|---|
| Diazotization | NaNO(_2), HCl, 0-5 °C | 2-chloro-2,3-dihydro-1H-indol-7-yl diazonium chloride |
| Azo Coupling | Phenol, NaOH | (E)-2-chloro-7-((4-hydroxyphenyl)diazenyl)-2,3-dihydro-1H-indole |
Condensation Reactions with Carbonyl Compounds
The primary amine at the 7-position of this compound is a key site for nucleophilic attack, readily participating in condensation reactions with aldehydes and ketones. These reactions, typically catalyzed by a weak acid, proceed through the formation of an intermediate carbinolamine, which then dehydrates to yield an imine, also known as a Schiff base. libretexts.orgyoutube.comlibretexts.org The reaction is reversible and the pH must be carefully controlled; it is generally fastest around a pH of 5. libretexts.orglibretexts.org
The general mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon, followed by proton transfers and the elimination of a water molecule to form the C=N double bond. libretexts.org
General Reaction Scheme:
While specific studies on this compound are not extensively documented, the reactivity of the 7-amino group is analogous to other primary aromatic amines. For instance, reactions of various aminobenzaldehydes with indoles are known to undergo acid-catalyzed condensation. rsc.org Similarly, related structures like 2-chloroquinoline-3-carbaldehydes undergo condensation with hydrazines to form hydrazones, which can then react with other aldehydes. nih.gov These examples underscore the expected reactivity of the 7-amino group in this compound towards carbonyl compounds.
Transformations of the Indoline (B122111) Core
Electrophilic Aromatic Substitution on the Indoline Ring
The benzene portion of the indoline ring is susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions is directed by the combined electronic effects of the substituents: the amino group at C7 and the dihydro-pyrrolo group. The amino group is a powerful activating group and an ortho-, para- director. The dihydro-pyrrolo group is also an activating, ortho-, para- directing group.
Given the positions of these groups, electrophilic attack is predicted to occur at the C4 and C6 positions, which are ortho to the C7-amino group and meta and para to the point of fusion, respectively. The directing effects are summarized in the table below.
| Position | Influence of C7-NH₂ | Influence of Dihydro-pyrrolo Ring | Overall Prediction |
| C4 | ortho (activating) | ortho (activating) | Highly Favored |
| C5 | meta (deactivating) | para (activating) | Possible |
| C6 | para (activating) | meta (deactivating) | Favored |
Therefore, substitution is most likely to occur at the C4 position, followed by the C6 position. This is consistent with the general principles of electrophilic aromatic substitution on substituted benzenes. masterorganicchemistry.comyoutube.com While specific EAS reactions on this compound are not detailed in the available literature, studies on related 7-aminoindoles show that they can undergo reactions typical of electron-rich arenes. nih.gov
Oxidation and Reduction Chemistry of the 2,3-dihydro-1H-indol-7-amine System
Oxidation: The indoline core is susceptible to oxidation to the corresponding indole (B1671886). This transformation results in the aromatization of the five-membered ring and is a common reaction for this heterocyclic system. Various oxidizing agents can be employed for this purpose. In a related context, acid-promoted reactions of indoles with aminobenzaldehydes can lead to annulation followed by spontaneous oxidation. rsc.org
Reduction: The chloro-substituent at the 2-position can potentially be removed via reductive dehalogenation. This is a common transformation for aryl and alkyl halides and can be achieved using various reducing agents, often with a metal catalyst. For example, photocatalyzed methods have been developed for the synthesis of substituted indolines, which tolerate aryl halides, suggesting that the chloro group might be stable under certain reductive conditions while other transformations occur. nih.govacs.orgablesci.com
Ring-Opening and Rearrangement Reactions
The indoline scaffold can undergo ring-opening or rearrangement reactions under specific conditions. For instance, acid-catalyzed reactions of indoles with primary aminobenzaldehydes have been shown to result in a facile indole ring-opening to form quinolines. rsc.orgrsc.org This process proceeds through the formation of an azafulvenium ion intermediate, which, after ring closure and subsequent proton transfer, aromatizes via ring-opening. rsc.org
Rearrangements such as the Claisen rearrangement are also known for related systems. Allyl aryl ethers can undergo a thermal rsc.orgrsc.org-sigmatropic rearrangement to form allylated phenols. byjus.comorganic-chemistry.orgyoutube.comyoutube.com While not directly applicable to the parent compound, derivatization of the 7-amino group into an allyl ether could potentially facilitate such a rearrangement. Other named rearrangements like the Beckmann and Hofmann rearrangements involve the transformation of oximes and amides, respectively, and could be envisioned following functionalization of the indoline core. byjus.com
Catalysis and Reaction Selectivity Studies
Metal-Catalyzed Transformations of this compound
The presence of both an aryl amine and a chloroalkane functionality makes this compound a candidate for various metal-catalyzed cross-coupling reactions. wiley.comwikipedia.org Palladium, nickel, and cobalt catalysts are commonly employed for such transformations. nih.govnih.gov
C-N Bond Formation: The primary amine at the C7 position can participate in palladium-catalyzed C-N bond formation reactions, such as the Buchwald-Hartwig amination, to form more complex diaryl or alkylaryl amines. beilstein-journals.orgbeilstein-journals.org These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.orgnih.gov
C-C and C-Heteroatom Bond Formation: The chloro group at the C2 position, being on an sp³-hybridized carbon, can potentially undergo coupling reactions. However, the reactivity of such chloroalkanes is often lower than that of aryl halides. More commonly, related aryl halides (e.g., a bromo- or chloro-substituted aromatic ring) are used in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions to form new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.orgmdpi.com For instance, the Sandmeyer reaction can convert a 7-aminoindole into a 7-haloindole, which can then be used in metal-catalyzed coupling reactions. nih.gov
The table below summarizes potential metal-catalyzed reactions involving the functional groups of this compound, based on the reactivity of analogous compounds.
| Functional Group | Reaction Type | Catalyst System (Example) | Potential Product |
| C7-NH₂ | Buchwald-Hartwig Amination | Pd(OAc)₂ / Biarylphosphine Ligand | N-Aryl or N-Alkyl derivative |
| C2-Cl | Reductive Dehalogenation | Metal Hydride / Catalyst | 2,3-dihydro-1H-indol-7-amine |
| Aromatic Ring | C-H Functionalization | Palladium / Norbornene | Vicinal difunctionalized indoline |
It is important to note that the development of selective catalytic systems would be crucial to control the reactivity at the different sites of the molecule.
Organocatalytic Applications and Chirality Transfer
While direct organocatalytic applications of this compound have not been reported, the reactivity of related structures provides a strong basis for predicting its potential in this domain. The presence of both a chloro-substituent and an amino group on the dihydroindole ring system suggests that this molecule could participate in a variety of organocatalyzed reactions, potentially with a high degree of stereocontrol.
The 7-amino group is analogous to the 7-azaindoline moiety, which has been successfully employed as a directing group in a range of catalytic asymmetric reactions. mdpi.com This suggests that the amine functionality in this compound could act as a handle for coordination to a chiral catalyst, thereby facilitating enantioselective transformations at other positions of the molecule. For instance, in reactions involving 7-azaindoline amides, the nitrogen at the 7-position plays a crucial role in the formation of a chelated intermediate with a metal catalyst, which in turn controls the stereochemical outcome of the reaction. mdpi.comresearchgate.net A similar role could be envisaged for the 7-amino group in organocatalytic settings, where it might engage in hydrogen bonding or other non-covalent interactions with a chiral organocatalyst.
Furthermore, halogenated indoles have been shown to be effective substrates in organocatalytic reactions. For example, 6-chloro-substituted indoles have been successfully utilized in Friedel-Crafts alkylations, yielding products with high enantioselectivity. This indicates that the chloro-substituent at the 2-position of the dihydroindole ring would likely be well-tolerated in organocatalytic transformations and could even be a valuable feature for subsequent synthetic manipulations.
Based on these precedents, it is plausible that this compound could be a substrate in various organocatalytic reactions, including but not limited to:
Asymmetric Michael Additions: The indoline nitrogen could potentially participate in Michael additions to α,β-unsaturated carbonyl compounds, with a chiral catalyst ensuring enantioselectivity.
Mannich-type Reactions: The enamine character of the dihydroindole could be exploited in reactions with imines, catalyzed by a chiral Brønsted acid.
Friedel-Crafts Alkylations: The aromatic portion of the molecule could undergo enantioselective alkylation with suitable electrophiles under organocatalytic conditions.
The table below summarizes organocatalytic reactions performed on structurally related indole derivatives, providing a framework for potential applications of this compound.
| Reaction Type | Catalyst Type | Substrate Class | Key Finding |
| Asymmetric Aldol Reaction | Chiral Amine-Thiourea | 1H-pyrrole-2,3-diones | Synthesis of 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones with quaternary stereocenters. |
| Asymmetric Henry Reaction | Chiral Bifunctional Amine-Thiourea | 1H-pyrrole-2,3-diones | Formation of β-nitroalcohols with moderate to good enantioselectivity. |
| Asymmetric Friedel-Crafts Alkylation | Chiral Phosphoramide | Indol-2-yl carbinols and enamides | Synthesis of chiral 2-indole-substituted 1,1-diarylalkanes. nih.gov |
Mechanistic Studies of Observed Transformations
The mechanistic pathways for transformations involving this compound would be dictated by the interplay of its structural features: the saturated heterocyclic ring, the chloro substituent, and the aromatic amino group.
In hypothetical organocatalytic reactions, the mechanism of chirality transfer would likely involve the formation of a transient chiral species through the interaction of the substrate with the catalyst. For example, in an iminium-catalyzed reaction, the secondary amine of a chiral organocatalyst would react with an α,β-unsaturated aldehyde to form a chiral iminium ion. The indole nucleus of this compound would then act as a nucleophile, attacking the iminium ion in a stereocontrolled manner. The 7-amino group could play a secondary role in orienting the substrate within the catalyst's chiral pocket through hydrogen bonding.
The synthesis of related 2,3-dihydroindoles has been achieved through a domino-amination protocol involving the reaction of 2- or 3-chlorostyrene (B1584043) with amines in the presence of a strong base. This reaction is proposed to proceed through an aryne intermediate. While this is a synthetic route to the dihydroindole core, it provides insight into the potential reactivity of the chloro-substituted aromatic ring under basic conditions.
Mechanistic investigations into the prenylation of indoles have suggested that some reactions may proceed through an initial attack at the nucleophilic C3 position, followed by rearrangements. ingentaconnect.com While the C3 position in this compound is saturated, electrophilic attack at the aromatic ring is a plausible transformation. The regioselectivity of such a reaction would be influenced by the electronic effects of both the chloro-dihydro-pyrrolidine ring and the amino group. The amino group is an activating, ortho-, para-directing group, which would favor electrophilic substitution at the C6 and C4 positions of the benzene ring.
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 2,3 Dihydro 1h Indol 7 Amine and Its Derivatives
High-Resolution Mass Spectrometry and Isotopic Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone for the characterization of novel compounds, offering unparalleled accuracy in mass determination and elemental composition analysis. For a molecule such as 2-Chloro-2,3-dihydro-1H-indol-7-amine, HRMS is indispensable for confirming its identity and for studying its fragmentation behavior.
Precise Mass Determination and Elemental Composition Analysis
The theoretical monoisotopic mass of the protonated molecular ion [M+H]⁺ of this compound (C₈H₉ClN₂) can be calculated with high precision. This calculated mass is a critical parameter for its identification in a complex matrix. The presence of a chlorine atom results in a characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the M peak (due to the ³⁵Cl isotope). This isotopic signature is a key identifier for chlorine-containing compounds. miamioh.edu
Table 1: Theoretical High-Resolution Mass Spectrometry Data for [C₈H₉ClN₂ + H]⁺
| Adduct | Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₈H₁₀ClN₂⁺ | 169.0527 |
This table presents theoretical data calculated for this compound.
The elemental composition can be unequivocally determined by comparing the experimentally measured mass to the theoretical mass, with a mass accuracy typically within a few parts per million (ppm).
Fragmentation Pathway Elucidation and Structural Correlations
The study of fragmentation patterns in mass spectrometry provides valuable information about the compound's structure. For this compound, several key fragmentation pathways can be anticipated under electron ionization (EI) or collision-induced dissociation (CID). A primary fragmentation would likely involve the loss of the chlorine radical, a common pathway for chloro compounds. miamioh.edu Another significant fragmentation could be the cleavage of the C2-C3 bond in the dihydroindole ring, leading to the formation of stable radical cations.
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| 168/170 | [M]⁺ |
| 133 | [M-Cl]⁺ |
This table outlines hypothetical fragmentation data based on established principles for similar structures.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules in solution and in the solid state.
2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Complete Assignment and Stereochemistry
While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for determining the stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network, for instance, showing the correlation between the protons at C2 and C3 of the dihydroindole ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework. For example, correlations from the C2-H proton to C3a and C7a would confirm the ring junction.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for determining the stereochemistry. For the chiral center at C2, NOESY would show through-space correlations between the C2 proton and adjacent protons, helping to establish their relative orientation.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃
| Position | Predicted ¹³C Shift | Predicted ¹H Shift (Multiplicity, J in Hz) |
|---|---|---|
| 2 | ~65 | ~5.0 (dd) |
| 3 | ~35 | ~3.0 (m), ~3.4 (m) |
| 3a | ~120 | - |
| 4 | ~125 | ~7.0 (d) |
| 5 | ~120 | ~6.8 (t) |
| 6 | ~115 | ~6.5 (d) |
| 7 | ~140 | - |
| 7a | ~145 | - |
| NH (indole) | - | ~4.0 (br s) |
This table contains predicted NMR data based on the analysis of structurally similar indole (B1671886) and indoline (B122111) derivatives. rsc.org
Variable Temperature NMR for Conformational Dynamics
Variable Temperature (VT) NMR studies can provide insights into the dynamic processes of a molecule, such as conformational changes that are rapid on the NMR timescale at room temperature. For this compound, VT-NMR could be employed to study the puckering of the five-membered dihydroindole ring and the potential for restricted rotation around the C7-NH₂ bond. Lowering the temperature could lead to the decoalescence of signals, allowing for the determination of the energy barriers for these conformational interchanges.
Solid-State NMR for Polymorphic Studies and Amorphous Forms
Solid-State NMR (ssNMR) is a valuable technique for characterizing the structure of materials in the solid state, including crystalline polymorphs and amorphous forms. Different polymorphic forms of a compound can exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformation. For this compound, ssNMR could be used to identify and characterize different solid forms, which can have significant implications for the material's physical properties.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure of compounds. These techniques are sensitive to the vibrations of specific chemical bonds and functional groups, offering a molecular fingerprint. For this compound, the vibrational spectra are expected to be rich with information regarding its key functional groups: the secondary amine of the indoline ring, the primary amine on the aromatic ring, the carbon-chlorine bond, and the aromatic system itself.
Characteristic Group Frequencies and Band Assignments
The N-H stretching vibrations are particularly informative. The secondary amine (N-H) of the indoline ring and the primary amine (-NH2) at the 7-position are expected to appear in the 3500-3300 cm⁻¹ region. nih.gov Typically, the asymmetric and symmetric stretching modes of the primary amine will result in two distinct bands. The C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretches of the dihydro-indole ring will appear just below 3000 cm⁻¹. nih.gov
The "fingerprint" region, below 1650 cm⁻¹, contains a wealth of structural information. The N-H bending vibrations (scissoring) of the primary amine are expected around 1650-1580 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically produce a set of bands between 1625 and 1400 cm⁻¹. The C-N stretching vibrations are more difficult to assign as they can couple with other vibrations but are generally found in the 1380-1260 cm⁻¹ range. nih.gov A crucial vibration for this molecule is the C-Cl stretch. The position of this band is sensitive to the substitution pattern but is typically observed in the 800-600 cm⁻¹ region.
A representative table of predicted vibrational frequencies, based on DFT calculations of similar chloro-amino-indoline structures, is presented below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group |
| N-H Stretch (asymmetric, -NH₂) | 3450 - 3500 | Primary Amine |
| N-H Stretch (symmetric, -NH₂) | 3350 - 3400 | Primary Amine |
| N-H Stretch (ring) | 3300 - 3350 | Secondary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Benzene (B151609) Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Dihydropyrrole Ring |
| N-H Bend (scissoring) | 1580 - 1650 | Primary Amine |
| Aromatic C=C Stretch | 1400 - 1625 | Benzene Ring |
| C-N Stretch | 1260 - 1380 | Amines, Indoline Ring |
| C-Cl Stretch | 600 - 800 | Chloroalkane |
This table is generated based on theoretical data from analogous compounds and serves as a predictive guide.
Conformational Analysis and Intermolecular Interactions
The dihydro-indole portion of the molecule is not planar, and thus the compound can exist in different conformations. The five-membered dihydropyrrole ring can adopt various puckered conformations, such as envelope or twist forms. Vibrational spectroscopy, in combination with computational modeling, can help to identify the most stable conformer in the gas phase or in solution. Different conformers may exhibit slight shifts in their vibrational frequencies.
Furthermore, IR spectroscopy is exceptionally sensitive to intermolecular interactions, particularly hydrogen bonding. In the solid state, the N-H groups of both the primary and secondary amines can act as hydrogen bond donors, while the nitrogen atoms and the aromatic π-system can act as acceptors. These hydrogen bonds lead to a broadening and red-shifting (a shift to lower wavenumbers) of the N-H stretching bands compared to the gas phase. The presence of strong hydrogen bonding in the solid state can be inferred from significant deviations between experimental spectra and theoretical spectra calculated from a single-molecule model. mdpi.com More sophisticated computational models incorporating multiple molecules can more accurately predict these shifts and provide insight into the nature of the intermolecular forces. mdpi.com
X-ray Crystallography and Single-Crystal Diffraction Studies
Solid-State Molecular Structure Determination
While a crystal structure for this compound has not been reported, the structure of a closely related derivative, 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, provides significant insights into the core indoline geometry. researchgate.net In this related structure, the dihydro-indole ring system is, as expected, non-planar. The bond lengths and angles within the indoline core are consistent with those of other reported indole derivatives. mdpi.com
Based on this related structure, we can predict the approximate bond lengths and angles for this compound. The C-Cl bond length is expected to be in the range of 1.70-1.75 Å. The C-N bond lengths within the indoline ring would be typical for single bonds (approx. 1.45-1.50 Å), while the C-N bond of the 7-amino group would be shorter (approx. 1.36-1.40 Å) due to conjugation with the aromatic ring.
A hypothetical table of key crystallographic parameters, extrapolated from the analysis of 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, is shown below. researchgate.net
| Parameter | Expected Value |
| Crystal System | Triclinic or Monoclinic |
| Space Group | P-1 or P2₁/c |
| C-Cl Bond Length | ~1.74 Å |
| Aromatic C-C Bond Length | ~1.38 - 1.41 Å |
| Indoline C-N Bond Length | ~1.47 Å |
| Aromatic C-NH₂ Bond Length | ~1.38 Å |
This table is illustrative and based on data from a related compound. researchgate.net Actual values for the title compound may vary.
Crystal Packing Analysis and Hydrogen Bonding Networks
The way molecules arrange themselves in a crystal is governed by intermolecular forces, primarily hydrogen bonding and van der Waals interactions. For this compound, the presence of both hydrogen bond donors (the two N-H groups) and acceptors (the two nitrogen atoms and the chlorine atom) suggests the formation of an extensive hydrogen-bonding network.
Chiroptical Spectroscopy (for enantiomerically enriched samples)
The chlorine atom at the C2 position of this compound makes this carbon a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-2-Chloro-2,3-dihydro-1H-indol-7-amine. When a sample is enriched in one of these enantiomers, it will be optically active and can be studied by chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
These techniques measure the differential absorption of left and right circularly polarized light. An ECD or VCD spectrum provides information about the absolute configuration (R or S) of the chiral molecule. The experimental spectrum is typically compared with theoretical spectra predicted by quantum chemical calculations for a specific enantiomer. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.
While no specific chiroptical studies have been published for this compound, this remains a critical area for future research, especially if the compound or its derivatives are developed for applications where stereochemistry is crucial, such as in pharmacology. The combination of experimental chiroptical spectra with theoretical calculations would be the definitive method for establishing the absolute configuration of enantiomerically pure samples.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, or dichroism, provides information about the three-dimensional structure of the molecule, making it an invaluable tool for determining the absolute configuration of stereoisomers.
For a molecule like this compound, which possesses a stereocenter at the C2 position, CD spectroscopy could, in principle, be used to determine its absolute configuration, i.e., whether it is the (R)- or (S)-enantiomer. The process would typically involve the following steps:
Sample Preparation and Measurement : A solution of the enantiomerically pure or enriched sample of this compound would be prepared in a suitable transparent solvent. The CD spectrum would then be recorded over a range of wavelengths, typically in the ultraviolet (UV) region where the chromophores in the molecule absorb.
Analysis of Cotton Effects : The resulting CD spectrum would display positive or negative peaks, known as Cotton effects, at the absorption wavelengths of the molecule's chromophores. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms around the stereocenter.
Comparison and Correlation : The absolute configuration is often determined by comparing the experimental CD spectrum with that of a reference compound of a known absolute configuration and similar structure. Alternatively, the experimental spectrum can be compared with a theoretically calculated CD spectrum using quantum chemical methods. A good correlation between the experimental and calculated spectra would allow for the assignment of the absolute configuration.
Without experimental data, it is not possible to present a data table of the CD spectral properties for this compound. A hypothetical data table would include the wavelength of the Cotton effects (in nm) and their corresponding molar ellipticity values (in deg·cm²·dmol⁻¹).
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of a chiral substance with respect to the wavelength of plane-polarized light. An ORD spectrum is a plot of this optical rotation versus wavelength.
Similar to CD, ORD can be used to determine the absolute configuration of chiral molecules like this compound. The shape of the ORD curve, particularly in the region of an absorption band (anomalous dispersion or Cotton effect), is characteristic of the stereochemistry of the molecule.
The key features of an ORD study for this compound would involve:
Measurement : The optical rotation of a solution of an enantiomer of this compound would be measured at various wavelengths of light.
Plain vs. Anomalous Dispersion : Far from an absorption band, the ORD curve shows a gradual change in rotation with wavelength (plain curve). Near an absorption band, the curve will exhibit a peak and a trough, which constitutes a Cotton effect.
Octant Rule and Empirical Rules : For certain classes of compounds, empirical rules, such as the octant rule for ketones, have been developed to correlate the sign of the Cotton effect with the absolute configuration. For a molecule like this compound, a specific set of rules or a comparison with closely related, structurally defined compounds would be necessary.
As with CD spectroscopy, the absence of published research means no specific ORD data for this compound can be presented. A data table for ORD would typically list the wavelengths (in nm) and the corresponding specific or molar rotation values (in degrees).
Computational and Theoretical Chemistry Studies of 2 Chloro 2,3 Dihydro 1h Indol 7 Amine
Electronic Structure Calculations and Quantum Chemical Characterization
Detailed investigations into the electronic properties of 2-Chloro-2,3-dihydro-1H-indol-7-amine are not present in the currently accessible body of scientific work. Such studies are crucial for understanding the molecule's reactivity, stability, and potential interactions.
No published studies employing Density Functional Theory (DFT) to optimize the geometry or calculate the electronic properties of this compound were found. DFT is a workhorse of computational chemistry, providing valuable insights into electron density, orbital energies, and other key electronic descriptors. Without this data, a quantitative understanding of its electronic nature remains speculative.
Similarly, high-accuracy energy calculations using ab initio methods, which are based on first principles of quantum mechanics, have not been reported for this specific compound. These methods are essential for obtaining precise energetic information, which is fundamental to predicting the molecule's thermodynamic and kinetic behavior.
A Molecular Electrostatic Potential (MEP) map for this compound is not available in the literature. An MEP map is a vital tool for visualizing the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other chemical species.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional arrangement of atoms in a molecule, known as its conformation, dictates many of its physical and biological properties. However, a formal conformational analysis of this compound has not been documented.
Without dedicated computational studies, the stable conformers of this compound and the energy barriers between them are unknown. Identifying the lowest energy conformations is the first step in understanding how the molecule exists and behaves in different environments.
The interplay of intramolecular forces, such as hydrogen bonding between the amine group and the chlorine atom or other parts of the molecule, as well as potential halogen bonding, would significantly influence its preferred conformation and reactivity. However, in the absence of specific research, any discussion on the role of these interactions would be purely conjectural.
Reactivity Predictions and Mechanistic Insights from Computational Models
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis of this compound would be invaluable for understanding its reactivity. This analysis involves the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the presence of the electron-donating amino group and the electron-withdrawing chloro group would significantly influence the electron density distribution across the indoline (B122111) scaffold. A data table summarizing the HOMO-LUMO energies and their gap would provide quantitative insights into the molecule's kinetic stability and reactivity.
Transition State Modeling and Reaction Pathway Elucidation
Computational modeling of transition states could elucidate the mechanisms of reactions involving this compound. For example, in reactions such as N-acylation or aromatic substitution, transition state theory calculations could identify the lowest energy pathways, determine activation energies, and predict reaction rates. This would be particularly useful in understanding how the chloro substituent at the 2-position influences the reactivity of the nearby amino group and the aromatic ring.
Computational Studies of Selectivity (Regio-, Chemo-, Stereoselectivity)
When this compound undergoes chemical reactions, questions of selectivity often arise. Computational studies could predict the regioselectivity of further substitutions on the benzene (B151609) ring, the chemoselectivity of reactions involving the amino group versus the aromatic ring, and the stereoselectivity of reactions at the chiral center created by the chloro substituent. Such predictive studies are crucial for designing efficient and selective synthetic routes to novel derivatives.
Molecular Dynamics Simulations and Interaction Studies
Simulation of Solvent Effects on this compound Conformation
Molecular dynamics (MD) simulations would provide a dynamic picture of how the conformation of this compound is influenced by its environment, particularly in different solvents. The puckering of the five-membered dihydroindole ring and the orientation of the chloro and amino substituents are likely to be sensitive to solvent polarity and hydrogen bonding capabilities. Understanding these conformational preferences is key to predicting its biological activity and reactivity in solution.
Ligand-Protein Docking and Interaction Analysis (Pre-clinical/Computational Focus)
Given that many indole (B1671886) derivatives exhibit biological activity, ligand-protein docking studies would be a critical step in exploring the potential of this compound as a therapeutic agent. By docking the molecule into the active sites of various protein targets, researchers could predict its binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts. This computational screening could guide the selection of this compound for further experimental testing against specific biological targets. An interactive data table summarizing docking scores and key interacting residues for a set of hypothetical protein targets would be a valuable component of such a study.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
QSPR and QSAR models are mathematical models that aim to establish a correlation between the chemical structure of a compound and its properties (QSPR) or biological activity (QSAR). The underlying principle is that the structural and physicochemical properties of a molecule, which can be calculated or computationally estimated, determine its behavior. nih.gov For a compound like this compound, a QSAR study could, for instance, predict its affinity for a specific biological target, while a QSPR study might predict properties like its solubility or boiling point.
The development of a QSAR or QSPR model involves several key steps:
Data Set Selection: A series of compounds with known activities or properties is required.
Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are generated for each compound in the series to represent its chemical information.
Model Development: Statistical methods are used to build a mathematical equation that links the descriptors to the activity or property.
Model Validation: The predictive power of the model is rigorously tested.
Given the novelty of this compound, a dedicated QSAR/QSPR study would likely involve its inclusion in a broader class of substituted indole or indoline derivatives to build a predictive model.
Molecular descriptors are numerical representations of a molecule's chemical and physical characteristics. For this compound, a variety of descriptors would be calculated using specialized software. These descriptors fall into several categories:
Constitutional Descriptors (1D): These are the most straightforward descriptors, derived from the molecular formula. They include molecular weight, atom counts, and bond counts.
Topological Descriptors (2D): These descriptors reflect the connectivity of atoms within the molecule. Examples include the Wiener index and Kier & Hall connectivity indices, which quantify molecular branching and complexity.
Geometrical Descriptors (3D): These are calculated from the three-dimensional coordinates of the atoms. They include molecular surface area, volume, and shape indices.
Electronic Descriptors: These descriptors are related to the electron distribution in the molecule and are often calculated using quantum mechanics. nih.gov They include dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity, and polar surface area (PSA).
The following table provides a hypothetical set of calculated molecular descriptors for this compound. It is important to note that these are representative values and the actual calculated values may vary depending on the computational method and software used.
| Descriptor Class | Descriptor Name | Hypothetical Value | Significance |
| Constitutional | Molecular Weight | 182.64 g/mol | Overall size of the molecule. |
| Number of Heavy Atoms | 11 | A simple count of non-hydrogen atoms. | |
| Number of Aromatic Rings | 1 | Indicates the presence of an aromatic system. | |
| Topological | Wiener Index | 782 | Relates to the branching of the molecule. |
| Balaban's J Index | 2.89 | A measure of molecular shape. | |
| Geometrical | Molecular Surface Area | ~180 Ų | Influences interactions with other molecules. |
| Molecular Volume | ~160 ų | Represents the space occupied by the molecule. | |
| Electronic | Dipole Moment | ~2.5 D | Indicates the polarity of the molecule. |
| HOMO Energy | ~-8.5 eV | Related to the molecule's ability to donate electrons. | |
| LUMO Energy | ~-0.5 eV | Related to the molecule's ability to accept electrons. | |
| Physicochemical | LogP | ~2.3 | Predicts the molecule's partitioning between oil and water. |
| Polar Surface Area (PSA) | ~38.9 Ų | Influences membrane permeability. |
Once a comprehensive set of molecular descriptors is generated for a series of compounds including this compound, predictive models for chemical reactivity or binding affinity can be developed. These models are purely computational and rely on statistical methods to find a correlation between the descriptors and the observed activity. nih.gov
Predicting Chemical Reactivity:
The chemical reactivity of this compound can be predicted by examining its electronic descriptors. For instance, the energies of the HOMO and LUMO are crucial. A high HOMO energy suggests a greater tendency to donate electrons, making the molecule more susceptible to electrophilic attack. Conversely, a low LUMO energy indicates a greater propensity to accept electrons, suggesting reactivity towards nucleophiles. The presence of the electron-withdrawing chlorine atom and the electron-donating amino group on the indoline scaffold creates a unique electronic profile that would be a key determinant of its reactivity.
A predictive model for reactivity might take the form of a multiple linear regression (MLR) equation:
Reactivity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where c0, c1, c2 are coefficients determined from the statistical fitting process.
Predicting Binding Affinity:
To predict the binding affinity of this compound to a biological target, a QSAR model would be developed. This often involves more complex statistical methods like partial least squares (PLS) or machine learning algorithms such as support vector machines (SVM) or random forests.
The model would aim to correlate descriptors related to size, shape, hydrophobicity, and electronic properties with the binding affinity (often expressed as pIC50 or pKi). For example, a hypothetical QSAR model for binding affinity might reveal that:
A specific range of molecular weight and volume is optimal for fitting into the binding pocket of a receptor.
A certain degree of lipophilicity (logP) is required to cross cell membranes and reach the target.
The presence of the amino group as a hydrogen bond donor and the chlorine atom's influence on the electronic landscape are critical for specific interactions with amino acid residues in the binding site.
These computational models, once validated, can be used to virtually screen large libraries of related compounds to identify those with potentially higher activity, thus prioritizing synthetic efforts in drug discovery. nih.gov
Derivatization and Application of 2 Chloro 2,3 Dihydro 1h Indol 7 Amine As a Synthetic Scaffold
Synthesis of Diverse Analog Libraries based on the Indoline (B122111) Core
The functional handles on the 2-Chloro-2,3-dihydro-1H-indol-7-amine scaffold are ideal for the construction of large compound libraries, which are essential for screening and identifying molecules with desired properties. wikipedia.org
Parallel Synthesis and Combinatorial Chemistry Approaches
Combinatorial chemistry provides a powerful strategy for the rapid synthesis of a multitude of compounds from a common core structure. wikipedia.org The 7-amino group of this compound is a prime site for diversification. Using parallel synthesis techniques, this amine can be readily reacted with a library of electrophilic building blocks, such as carboxylic acid chlorides, sulfonyl chlorides, or isocyanates, to generate extensive libraries of amides, sulfonamides, and ureas, respectively.
Solid-phase synthesis can further streamline this process. wikipedia.org The indoline scaffold could be anchored to a solid support, allowing for sequential reactions and purifications to build complexity before the final products are cleaved from the resin. wikipedia.org For instance, the 7-amino group can be acylated with a diverse set of acids, or alternatively, the indoline nitrogen could be functionalized, leading to N-substituted derivatives. This high-throughput approach enables the efficient creation of thousands of distinct molecules for biological screening or materials testing. wikipedia.org
Table 1: Hypothetical Parallel Synthesis Library from this compound This table illustrates a potential library of derivatives created by reacting the primary amine with various acyl chlorides.
| Reactant (R-COCl) | Product Name | Resulting Functional Group |
| Acetyl chloride | N-(2-chloro-2,3-dihydro-1H-indol-7-yl)acetamide | Aliphatic Amide |
| Benzoyl chloride | N-(2-chloro-2,3-dihydro-1H-indol-7-yl)benzamide | Aromatic Amide |
| Cyclohexanecarbonyl chloride | N-(2-chloro-2,3-dihydro-1H-indol-7-yl)cyclohexanecarboxamide | Cycloaliphatic Amide |
| Thiophene-2-carbonyl chloride | N-(2-chloro-2,3-dihydro-1H-indol-7-yl)thiophene-2-carboxamide | Heterocyclic Amide |
| 4-Nitrobenzoyl chloride | N-(2-chloro-2,3-dihydro-1H-indol-7-yl)-4-nitrobenzamide | Electron-Withdrawing Substituted Amide |
| 4-Methoxybenzoyl chloride | N-(2-chloro-2,3-dihydro-1H-indol-7-yl)-4-methoxybenzamide | Electron-Donating Substituted Amide |
Structure-Activity Relationship (SAR) Studies of Functionalized Indolines (focused on in vitro or theoretical correlations)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's biological activity. nih.govnih.gov For derivatives of this compound, SAR studies would focus on systematically modifying the scaffold and correlating these structural changes with in vitro activity, for example, against a specific enzyme or receptor. nih.gov
Key areas for modification include:
The 7-Amino Group: Acylation or sulfonylation with a wide range of substituents allows for the exploration of how size, lipophilicity, and electronic properties of the appended group affect activity. nih.gov For instance, studies on other heterocyclic scaffolds have shown that introducing specific aromatic or heterocyclic rings can lead to significant gains in potency through interactions with target proteins. nih.govacademie-sciences.fr
The Indoline Ring: Modifications to the indoline nitrogen (e.g., alkylation, arylation) or the aromatic ring (e.g., further halogenation or introduction of methoxy (B1213986) groups) can fine-tune the electronic and steric profile of the molecule. nih.gov
The C2-Chloro Group: Substitution of the chlorine atom with other groups could explore the impact of this position on binding and reactivity, although this would be a more synthetically challenging modification.
Theoretical docking and computational studies can complement in vitro screening by predicting how different analogs bind to a protein's active site, providing a rationale for observed SAR trends. acs.org For example, docking could reveal that a particular substituent on the 7-amide group forms a critical hydrogen bond or occupies a hydrophobic pocket within the target protein. nih.gov
Table 2: Hypothetical SAR Data for Indoline Derivatives Against a Target Kinase This table provides a conceptual example of how SAR data might be presented, correlating structural modifications with in vitro inhibitory activity.
| Compound ID | Modification at 7-position | Modification at N1-position | Hypothetical IC₅₀ (nM) |
| Base Scaffold | -NH₂ | -H | >10,000 |
| Deriv-01 | -NH-CO-CH₃ | -H | 8,500 |
| Deriv-02 | -NH-CO-Ph | -H | 1,200 |
| Deriv-03 | -NH-CO-(4-F-Ph) | -H | 450 |
| Deriv-04 | -NH-CO-(4-F-Ph) | -CH₃ | 980 |
| Deriv-05 | -NH-SO₂-Ph | -H | 2,100 |
| Deriv-06 | -NH-SO₂-(4-Cl-Ph) | -H | 750 |
Incorporation of this compound into Complex Molecular Architectures
The unique reactivity of this compound makes it an excellent component for constructing more intricate and larger molecular structures, such as fused heterocycles and macrocycles.
Multi-Component Reactions Utilizing the Indoline Amine
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.govrsc.org The 7-amino group of the title compound can serve as the amine component in several well-known MCRs.
For example, in an Ugi four-component reaction , the indoline amine could react with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex, peptide-like structures. This approach allows for massive diversity in the final products, as each of the four components can be varied independently. Similarly, the amine could participate in Passerini-type reactions or be used to construct novel indole-fused heterocycles. nih.govrsc.org Such strategies are powerful tools in drug discovery for creating new chemical entities from simple building blocks. nih.gov
Macrocyclization Strategies Involving the Compound
Macrocycles are of great interest in drug discovery as they often exhibit high affinity and selectivity for biological targets. nih.govrsc.org The this compound scaffold can be incorporated into a linear precursor designed for macrocyclization. The 7-amino group provides a convenient handle for this purpose.
Common macrocyclization strategies include:
Lactamization: The amine can be part of a linear peptide-like chain, and cyclization can be achieved by forming an amide bond between the 7-amino group and a terminal carboxylic acid under high-dilution conditions. uni-kiel.de
Ring-Closing Metathesis (RCM): The amine could be acylated with a precursor containing a terminal alkene. If another part of the molecule also bears a terminal alkene, RCM using a ruthenium catalyst can form the macrocycle. nih.gov
Click Chemistry: An azide-alkyne cycloaddition is a highly efficient and popular method for macrocyclization. nih.govresearchgate.net The indoline amine could be functionalized with an alkyne, while another position on the precursor molecule contains an azide (B81097), allowing for a copper- or ruthenium-catalyzed cyclization.
These strategies enable the synthesis of constrained cyclic structures where the indoline core is presented in a specific, pre-organized conformation, which can be advantageous for binding to biological targets. nih.gov
Application in Ligand Design for Catalysis and Coordination Chemistry
The nitrogen atoms in this compound (both the indoline nitrogen and the 7-amino group) are potential coordination sites for metal ions, making the scaffold a valuable platform for designing novel ligands for catalysis and coordination chemistry. youtube.com
By modifying the 7-amino group, a variety of ligand types can be synthesized. For instance, a Schiff base condensation with a pyridine-2-carboxaldehyde would yield a bidentate N,N-ligand. Subsequent reduction of the imine would produce a more flexible bidentate ligand. Extending this concept, reaction with a dialdehyde (B1249045) could lead to the formation of macrocyclic Schiff base ligands capable of encapsulating metal ions.
These indoline-based ligands can be used to create metal complexes with tailored electronic and steric properties. acs.org The choice of metal (e.g., Palladium, Copper, Cobalt, Rhodium) and the specific ligand architecture would determine the catalytic activity of the resulting complex. nih.govacs.org Potential applications for such catalysts include C-H activation, cross-coupling reactions, and asymmetric synthesis, where the chiral center at the C2 position of the indoline could potentially influence stereoselectivity. acs.orgacs.org
Table 3: Potential Ligand Types and Catalytic Applications This table outlines hypothetical ligand structures derived from the scaffold and their potential uses in catalysis.
| Ligand Type | Synthetic Modification | Potential Metal Complex | Potential Catalytic Application |
| Bidentate (N,N) | Reaction of 7-amine with 2-picolinaldehyde | Palladium(II), Copper(II) | C-C Cross-Coupling (e.g., Suzuki, Heck) |
| Bidentate (N,O) | Reaction of 7-amine with salicylaldehyde | Cobalt(II), Iron(III) | Oxidation Reactions |
| Pincer (N,N,N) | Multi-step synthesis involving two pyridine (B92270) arms | Rhodium(I), Iridium(III) | C-H Functionalization, Hydrogenation |
| Chiral Phosphine (B1218219) | Functionalization with a diphenylphosphine (B32561) moiety | Ruthenium(II), Rhodium(I) | Asymmetric Hydrogenation |
Chiral Ligand Synthesis from this compound
The general approach to designing chiral ligands from such a scaffold would involve the modification of the amino group at the 7-position or the nitrogen atom of the indoline ring. These modifications could introduce chiral auxiliaries or be designed to create bidentate or polydentate ligands. The presence of the chlorine atom at the 2-position could influence the steric and electronic properties of the resulting ligand, potentially impacting its coordination behavior and the stereoselectivity of the catalytic reactions it mediates.
A conceptual approach for the derivatization of this compound into a chiral ligand could involve the following steps:
Resolution of the racemic starting material: The starting compound, if racemic, would first need to be resolved into its individual enantiomers.
Functionalization of the amino group: The 7-amino group could be acylated or alkylated with a chiral moiety.
N-functionalization: The indoline nitrogen could also be functionalized to create a bidentate ligand.
The development of novel chiral architectures from readily available starting materials is an ongoing effort in asymmetric catalysis nih.govnih.gov. While direct examples using this compound are not documented in the searched literature, its structural features suggest its potential as a precursor for new classes of chiral ligands.
Coordination Complexes with Transition Metals
The coordination chemistry of transition metals is a vast field with applications ranging from catalysis to materials science and medicine libretexts.orgnih.gov. Nitrogen-containing heterocyclic compounds, including indoles and their derivatives, are excellent ligands for a variety of transition metals nih.govomicsonline.org. The formation of coordination complexes involves the donation of a lone pair of electrons from the ligand (a Lewis base) to the metal center (a Lewis acid) libretexts.orglibretexts.org.
In the case of this compound, both the indoline nitrogen and the exocyclic amino group can potentially coordinate to a metal center, allowing it to act as a bidentate ligand. The coordination mode would depend on the metal ion, its oxidation state, and the reaction conditions. The chlorine atom at the 2-position would likely exert an electronic effect on the indoline nitrogen, potentially influencing the strength and nature of the metal-ligand bond.
While general principles of coordination chemistry are well-established, specific studies on the coordination complexes of this compound with transition metals have not been identified in the reviewed literature. However, research on related indole-containing ligands provides insights into the expected behavior. For instance, complexes of other functionalized indoles with metals like nickel and zinc have been synthesized and characterized nih.gov.
The potential coordination behavior of this compound is summarized in the table below, based on general principles of coordination chemistry.
| Metal Ion | Potential Coordination Number | Potential Geometry |
| Cu(II) | 4, 6 | Square Planar, Octahedral |
| Ni(II) | 4, 6 | Square Planar, Octahedral |
| Pd(II) | 4 | Square Planar |
| Pt(II) | 4 | Square Planar |
| Zn(II) | 4 | Tetrahedral |
This table represents hypothetical coordination scenarios based on common coordination preferences of the listed metal ions and is not based on experimental data for the specific ligand.
Research Applications in Materials Science and Polymer Chemistry
The unique structural and electronic properties of functionalized indolines make them attractive building blocks for advanced materials.
Currently, there is a lack of specific research in the public domain detailing the integration of this compound into functional organic materials. However, the inherent properties of the indoline core suggest potential applications. The aromatic nature of the benzene (B151609) ring fused to the heterocyclic portion, combined with the potential for hydrogen bonding from the amino group and the indoline nitrogen, could be exploited in the design of materials with interesting optical or electronic properties. The presence of the chlorine atom could also be used to tune the material's characteristics.
Similarly, the use of this compound as a precursor for advanced polymer synthesis is not documented in the available literature. In principle, the bifunctional nature of this compound (with two nitrogen atoms) could allow it to act as a monomer in polymerization reactions, such as the formation of polyamides or polyimines. The resulting polymers would incorporate the rigid indoline scaffold into their backbone, which could lead to materials with enhanced thermal stability and specific mechanical properties.
Development of Chemical Probes and Tools for Research
Chemical probes are essential tools for studying biological processes in real-time. Fluorescent and photoaffinity probes are two important classes of such tools.
The development of fluorescent probes is a rapidly advancing field, with new fluorophores and sensing mechanisms constantly being explored nih.govnih.gov. While the intrinsic fluorescence of the this compound scaffold has not been reported, it could potentially be derivatized to create fluorescent probes. The amino group at the 7-position provides a convenient handle for attaching a fluorophore or a recognition moiety.
A general strategy for designing a fluorescent probe from this scaffold might involve:
Attachment of a known fluorophore: The amino group could be used to form a stable amide or sulfonamide linkage with a fluorescent dye.
Modulation of an existing fluorophore: The indoline moiety could be incorporated into a larger conjugated system to create a new fluorophore with unique photophysical properties.
Development of a "turn-on" probe: The probe could be designed such that its fluorescence is quenched in its native state and is "turned on" upon interaction with a specific analyte.
Despite these possibilities, there are no specific examples in the searched literature of fluorescent or photoaffinity probes being developed from the this compound scaffold.
Affinity Chromatography Ligands
The strategic functionalization of heterocyclic scaffolds is a cornerstone in the development of bespoke affinity chromatography media for the purification of biological macromolecules. The compound this compound, while not extensively documented in the literature as a pre-existing affinity ligand, presents a promising and versatile scaffold for such applications. Its inherent chemical functionalities, specifically the primary amino group at the 7-position, offer a reactive handle for derivatization and subsequent immobilization onto a solid support. This section will explore the prospective derivatization of this chloro-aminoindoline and its application as a foundational structure for creating novel affinity chromatography ligands.
The utility of an affinity ligand is predicated on its ability to be securely anchored to a chromatography matrix while presenting a specific binding motif to the target molecule. thermofisher.com The amino group of this compound is a prime site for chemical modification to introduce functionalities capable of selective interactions. bhu.ac.in A common strategy involves the acylation or alkylation of the amine to append a variety of chemical entities that can act as specific binding partners for a target protein or other biomolecule.
For instance, the amino group can be readily acylated with a range of carboxylic acids, acid chlorides, or activated esters to introduce diverse side chains. These side chains can be designed to mimic the natural binding partners of a target protein or to possess general physicochemical properties, such as hydrophobicity, aromaticity, or charge, that facilitate selective adsorption. The chloro-substituent on the indoline ring can also influence the electronic properties of the scaffold and potentially contribute to binding interactions.
Once derivatized, the modified indoline can be covalently attached to a solid support, most commonly agarose (B213101) or magnetic beads. nih.govgbiosciences.com A prevalent method for immobilizing ligands with primary amines is through their reaction with aldehyde-activated agarose beads via reductive amination. nih.govavantorsciences.com This process initially forms a Schiff base, which is then reduced to a stable secondary amine linkage. nih.gov Alternatively, cyanogen (B1215507) bromide (CNBr)-activated agarose can be employed to couple the amino group of the derivatized indoline to the matrix. gbiosciences.com
The following interactive data table outlines a hypothetical, yet scientifically grounded, workflow for the derivatization of this compound and its immobilization to create an affinity chromatography ligand. This process illustrates the modular nature of this scaffold, allowing for the generation of a library of affinity media with varying selectivities.
| Step | Reaction | Reactants | Product | Purpose |
| 1 | Acylation | This compound, Carboxylic Acid (R-COOH), Coupling Agent (e.g., HATU) | N-(2-Chloro-2,3-dihydro-1H-indol-7-yl)amide derivative | To introduce a specific binding moiety (R-group) onto the indoline scaffold. |
| 2 | Immobilization | N-(2-Chloro-2,3-dihydro-1H-indol-7-yl)amide derivative, Aldehyde-activated agarose beads | Immobilized Affinity Ligand | To covalently attach the derivatized indoline to the chromatography matrix. |
| 3 | Reductive Amination | Immobilized Schiff base intermediate, Reducing Agent (e.g., Sodium cyanoborohydride) | Stable Immobilized Affinity Ligand | To form a stable, non-leachable bond between the ligand and the matrix. nih.gov |
The rational design of the 'R' group in the acylation step is critical for the specificity of the resulting affinity medium. By employing a library of different carboxylic acids, a diverse set of affinity ligands can be synthesized from the this compound scaffold. These can then be screened for their ability to selectively bind and purify target biomolecules. While direct experimental data for this specific compound in affinity chromatography is not currently prevalent in the literature, the fundamental principles of chemical derivatization and immobilization strongly support its potential as a valuable and adaptable tool for developing novel purification strategies. researchgate.net
Analytical Methodologies for Research and Quality Control of 2 Chloro 2,3 Dihydro 1h Indol 7 Amine
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is the cornerstone for separating 2-Chloro-2,3-dihydro-1H-indol-7-amine from starting materials, byproducts, and degradation products. The choice of technique depends on the specific analytical goal, such as purity determination or the separation of stereoisomers.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for determining the purity and quantifying the content of this compound. Method development focuses on achieving a robust separation between the main compound and any potential process-related impurities.
A typical HPLC method involves a C18 stationary phase, which retains the analyte based on hydrophobic interactions. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. Detection is commonly performed using a UV detector, typically at a wavelength where the aromatic indole (B1671886) core exhibits maximum absorbance.
Validation of the HPLC method ensures its reliability and includes assessing parameters such as linearity, accuracy, precision, specificity, and robustness. The data generated from validation studies confirms that the method is suitable for its intended purpose of quality control.
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 minutes |
Gas Chromatography (GC) is generally suited for thermally stable and volatile compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a primary amine group, which can cause peak tailing and interaction with the stationary phase. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form.
Common derivatization strategies for amines include acylation or silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine and indole nitrogen with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. The choice of derivatizing agent and reaction conditions must be optimized to ensure complete conversion without degradation.
Table 2: Potential Derivatization Agents for GC Analysis
| Derivatizing Agent | Abbreviation | Derivative Formed | Key Advantage |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Forms stable derivatives with primary amines. |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl | Highly volatile derivatives, excellent for ECD detection. |
The chlorine atom at the C2 position of this compound creates a chiral center, meaning the compound can exist as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. jshanbon.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green technology for chiral separations, often providing faster and more efficient results than HPLC. jshanbon.com
SFC utilizes supercritical carbon dioxide as the primary mobile phase, often mixed with a small amount of an organic modifier like methanol or ethanol. jshanbon.comresearchgate.net The separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) being the most successful for a wide range of compounds. researchgate.netchromatographyonline.comwaters.com Method development involves screening different CSPs and optimizing the mobile phase composition, back pressure, and temperature to achieve baseline resolution of the enantiomers. SFC is compatible with mass spectrometry, allowing for simultaneous separation and mass identification. researchgate.netwaters.com
Table 3: Representative SFC Method for Chiral Separation
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak IC, 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol with 0.1% Diethylamine |
| Gradient/Isocratic | Isocratic, 15% Mobile Phase B |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 280 nm |
| Expected Outcome | Baseline separation of R- and S-enantiomers. |
Coupled Analytical Techniques
Coupling chromatographic separation with mass spectrometry provides an additional dimension of analysis, enabling the identification of unknown impurities and the sensitive monitoring of reaction progress.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for monitoring the synthesis of this compound and for identifying and characterizing process-related impurities. europeanpharmaceuticalreview.comazerbaijanmedicaljournal.net The technique couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.
During reaction monitoring, small aliquots of the reaction mixture can be injected into the LC-MS/MS system at various time points. waters.com This allows for the tracking of the consumption of starting materials and the formation of the desired product and any byproducts in near real-time. For impurity profiling, LC-MS/MS can detect and identify impurities even at trace levels. The mass spectrometer provides the molecular weight of the eluting compounds, and MS/MS fragmentation patterns offer structural information, which is crucial for elucidating the structure of unknown impurities. For instance, potential impurities could include starting materials, over-chlorinated species, or dimers.
Table 4: Potential Impurities and their Expected Mass-to-Charge Ratios (m/z) in Positive Ion Mode
| Compound | Structure | Expected [M+H]⁺ (m/z) |
|---|---|---|
| This compound | C₈H₉ClN₂ | 169.05 |
| 7-Aminoindoline (Starting Material) | C₈H₁₀N₂ | 135.09 |
| 2,X-Dichloro-2,3-dihydro-1H-indol-7-amine | C₈H₈Cl₂N₂ | 202.01 |
While the primary product and most process-related impurities are non-volatile, the synthesis of this compound may generate volatile byproducts or contain residual solvents. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the separation, identification, and quantification of these volatile components. nih.gov
A typical GC-MS analysis involves injecting the headspace vapor above a sample or a direct liquid injection of a diluted sample into the GC. The compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared against a library (e.g., NIST) for positive identification. This is crucial for identifying residual solvents from the synthesis or purification steps, as well as any small, volatile molecules formed through side reactions.
Table 5: Potential Volatile Byproducts Detectable by GC-MS
| Compound | Potential Origin | Characteristic m/z Fragments |
|---|---|---|
| Dichloromethane (B109758) | Solvent | 84, 86, 49 |
| Tetrahydrofuran | Solvent | 72, 42, 71 |
| Pyridine (B92270) | Reagent/Base | 79, 52 |
Spectrophotometric and Electrochemical Methods
The analytical toolkit for characterizing and quantifying novel chemical entities is vast and varied. For a substituted indoline (B122111) such as this compound, spectrophotometric and electrochemical methods would, in principle, offer powerful means for analysis in research and quality control settings. These techniques are valued for their sensitivity, selectivity, and the wealth of information they can provide regarding a molecule's concentration, structure, and redox properties.
UV-Vis Spectrophotometry for Concentration Determination in Research Solutions
UV-Visible (UV-Vis) spectrophotometry is a cornerstone technique in many analytical laboratories for the quantitative analysis of compounds that absorb ultraviolet or visible light. The electronic structure of this compound, which contains an aromatic ring and an amino substituent, would be expected to give rise to characteristic absorption bands in the UV region. The chromophore, the part of the molecule responsible for its color (or UV absorption), is the substituted benzene (B151609) ring fused to the dihydropyrrole ring.
The concentration of this compound in a solution could be determined by applying the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To establish a quantitative method, a calibration curve would first be prepared by measuring the absorbance of a series of solutions of known concentrations of a high-purity reference standard of the compound. The absorbance would be measured at the λmax, where the compound has maximum sensitivity, to ensure accuracy and minimize the impact of any interfering substances.
Hypothetical UV-Vis Absorption Data for this compound in Methanol:
| Parameter | Value |
|---|---|
| λmax 1 | ~240 nm |
| λmax 2 | ~295 nm |
| Molar Absorptivity (ε) at λmax 2 | ~3000-6000 L·mol⁻¹·cm⁻¹ |
Note: This table is hypothetical and based on the expected spectral properties of substituted indolines. Actual values would need to be determined experimentally.
Electrochemical Sensing for Redox Behavior Studies
Electrochemical methods, such as cyclic voltammetry (CV), are exceptionally suited for investigating the redox properties of molecules. These techniques can provide valuable information on the oxidation and reduction potentials of a compound, the stability of the resulting redox species, and the kinetics of electron transfer processes.
For this compound, the primary site for oxidation would likely be the amino group on the aromatic ring. The electron-donating nature of the amino group would make the molecule susceptible to oxidation. The indoline nitrogen could also potentially undergo oxidation. The presence of the electron-withdrawing chloro group would be expected to make the oxidation slightly more difficult compared to the non-chlorinated analogue, resulting in a higher oxidation potential.
A typical cyclic voltammetry experiment would involve scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram would show peaks corresponding to the oxidation and/or reduction of the analyte. The peak potentials would indicate the redox potentials, while the peak currents would be related to the concentration of the compound. The reversibility of the redox processes can be assessed by the separation of the anodic and cathodic peak potentials and the ratio of their peak currents. For many amino-substituted aromatic compounds, the initial oxidation is often an irreversible process due to the instability of the resulting radical cation, which may undergo subsequent chemical reactions such as dimerization or polymerization. researchgate.net
Development of Reference Standards and Calibration Procedures
The reliability and accuracy of any analytical method heavily depend on the availability of high-purity reference standards and well-established calibration procedures.
Synthesis and Characterization of High-Purity Reference Material
The synthesis of a high-purity reference standard of this compound would be a critical first step for any analytical method development. A potential synthetic route could involve the multi-step transformation of a suitable starting material, such as a substituted nitroaniline. The synthesis would likely involve steps such as reduction of a nitro group to an amine, and a cyclization reaction to form the indoline ring, followed by a selective chlorination step.
Each step of the synthesis would require careful optimization to maximize the yield and minimize the formation of impurities. Following the synthesis, a rigorous purification protocol would be essential. This could involve techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
The characterization and purity assessment of the synthesized material are paramount. A combination of analytical techniques would be employed to confirm the identity and purity of the reference standard. These would typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the substituents.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine.
Chromatographic Purity: HPLC or Gas Chromatography (GC) to determine the purity of the compound by separating it from any residual starting materials, by-products, or isomers.
Establishment of Analytical Benchmarks
Once a high-purity reference standard is obtained and thoroughly characterized, it can be used to establish analytical benchmarks for routine analysis. This involves the validation of the chosen analytical methods to ensure they are fit for their intended purpose.
For a UV-Vis spectrophotometric method, the validation would include:
Specificity: Ensuring that the signal is due to the analyte and not from any other components in the sample matrix.
Linearity and Range: Establishing the concentration range over which the absorbance is directly proportional to the concentration.
Accuracy: Assessing the closeness of the measured value to the true value.
Precision: Evaluating the degree of scatter in the results from multiple analyses of the same sample (repeatability and intermediate precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.
For an electrochemical method, similar validation parameters would be assessed, with a focus on the stability and reproducibility of the electrode surface and the electrochemical response.
Future Research Directions and Unaddressed Scientific Challenges for 2 Chloro 2,3 Dihydro 1h Indol 7 Amine
Exploration of Novel and Unprecedented Reactivity Patterns
The reactivity of 2-Chloro-2,3-dihydro-1H-indol-7-amine is dictated by the interplay of the electron-rich aromatic ring, the secondary amine, the benzylic amine, and the chlorine-bearing stereocenter. Future research should aim to exploit these features to uncover new chemical transformations.
Development of Highly Stereoselective Transformations
A primary challenge in the synthesis of functionalized indolines is the control of stereochemistry, particularly at the C2 and C3 positions. For this compound, the C2 position is a chiral center. The development of synthetic methods that can selectively produce either the (R)- or (S)-enantiomer is a critical and unaddressed area of research. Asymmetric catalysis, whether through transition metals, organocatalysis, or biocatalysis, will be instrumental. For instance, asymmetric synthesis of related 3-substituted-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles has been achieved using chiral phase-transfer catalysts, yielding products with high enantiomeric excess. researchgate.net Similar strategies could be adapted for the stereoselective synthesis or functionalization of this compound.
Future work could focus on:
Asymmetric Hydrogenation: Developing chiral catalysts for the asymmetric reduction of a corresponding 2-chloro-1H-indol-7-amine precursor to establish the C2 stereocenter.
Kinetic Resolution: Separating a racemic mixture of this compound through enzyme-catalyzed reactions that selectively transform one enantiomer.
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials to construct the indoline (B122111) ring system with a predefined stereochemistry at the C2 position.
The successful development of such stereoselective methods is paramount, as the biological activity and material properties of chiral molecules are often enantiomer-dependent.
Reactions under Extreme Conditions or Non-Conventional Media
Exploring the reactivity of this compound under non-conventional conditions could lead to novel products and more efficient synthetic processes. Such conditions can alter reaction pathways and selectivities compared to standard benchtop chemistry.
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of related heterocyclic structures like 3-hydroxy-2-oxindoles, significantly reducing reaction times. mdpi.com Applying microwave irradiation to reactions involving this compound could enhance the efficiency of its functionalization, for example, in cross-coupling or substitution reactions.
Flow Chemistry: Continuous flow processes offer precise control over reaction parameters such as temperature, pressure, and reaction time, improving safety and scalability. The automated, multi-step continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives demonstrates the power of this approach for complex heterocycle synthesis, achieving high yields in minutes. nih.gov A similar strategy could be developed for the multi-step synthesis and derivatization of the target indoline.
Photochemistry: Visible-light-driven reactions represent a sustainable and mild approach to forming complex molecules. A [4+1]-annulation strategy using visible light has been successfully employed for the convergent synthesis of functionalized indolines. nih.govacs.org Investigating the photochemical behavior of this compound, particularly its potential for radical-mediated C-H functionalization or cross-coupling reactions, is a promising research direction.
The table below summarizes potential non-conventional methods and their applicability.
| Method | Potential Application for this compound | Expected Advantages |
| Microwave Irradiation | N-alkylation, N-arylation, cross-coupling at the amino group or aromatic ring. | Rapid reaction times, improved yields, cleaner reactions. |
| Flow Chemistry | Multi-step synthesis and derivatization with integrated purification. | Enhanced safety, scalability, precise process control, high reproducibility. |
| Photoredox Catalysis | C-H functionalization, dehalogenation, or coupling reactions under mild conditions. | Use of sustainable energy source (light), access to unique reactive intermediates. |
| Sonochemistry | Facilitating reactions involving heterogeneous reagents or overcoming passivation layers. | Increased reaction rates and yields. |
Advancements in Computational Modeling and In Silico Predictions
Computational tools are becoming indispensable in modern chemical research for predicting molecular properties, reaction outcomes, and for screening large virtual libraries of compounds.
Integration with Machine Learning for Reaction Outcome Prediction
Machine learning (ML) models are increasingly used to predict the outcomes of chemical reactions, including yields and optimal conditions, often outperforming traditional theoretical models for specific, well-defined reaction classes. nih.govnih.gov While general models exist, the future lies in developing specialized ML algorithms trained on datasets relevant to halogenated indolines.
For this compound, ML could address several challenges:
Predicting Regioselectivity: In reactions like electrophilic aromatic substitution, ML models could predict the most likely site of functionalization on the benzene (B151609) ring.
Optimizing Reaction Conditions: Algorithms can be trained to predict the optimal catalyst, solvent, and temperature for a desired transformation, reducing the need for extensive experimental screening. rsc.org
Identifying Substrate Scope: ML can help define the scope and limitations of a new reaction by predicting its success with a wide range of virtual derivatives of the parent compound. nih.gov
A significant hurdle is the creation of high-quality, specific datasets for training. Future efforts will require systematic high-throughput experimentation to generate the necessary data for building robust predictive models for this class of compounds.
High-Throughput Virtual Screening for Material Science Applications
While indole (B1671886) derivatives are widely explored in drug discovery, their potential in material science is an emerging field. mdpi.com High-throughput virtual screening (HTVS) can accelerate the discovery of new organic materials by computationally evaluating thousands of candidate molecules for desired properties. rsc.org
Derivatives of this compound could be virtually screened for applications in organic electronics, such as:
Organic Light-Emitting Diodes (OLEDs): Screening for molecules with appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use as host or emissive materials.
Organic Photovoltaics (OPVs): Identifying derivatives with strong absorption in the solar spectrum and suitable electronic properties to act as donor or acceptor materials.
Organic Field-Effect Transistors (OFETs): Searching for molecules that favor ordered packing in the solid state, leading to high charge carrier mobility.
The table below outlines a potential HTVS workflow for identifying promising organic electronic materials derived from the target compound.
| Step | Description | Computational Method | Key Property Evaluated |
| 1. Library Generation | Create a large virtual library of derivatives by adding various substituents to the this compound core. | Combinatorial enumeration. | Chemical diversity. |
| 2. Quantum Mechanical Calculation | Calculate the electronic properties of each molecule in the library. | Density Functional Theory (DFT). | HOMO/LUMO energies, band gap, absorption spectrum. |
| 3. Property Filtering | Filter the library based on target electronic properties for a specific application (e.g., OLED, OPV). | Automated filtering scripts. | Alignment with device energy level requirements. |
| 4. Advanced Analysis | For top candidates, perform more detailed calculations, such as excited state properties or charge transport parameters. | Time-Dependent DFT (TD-DFT), Kinetic Monte Carlo. | Emission wavelength, charge mobility. |
This in silico approach can drastically narrow the number of candidate molecules that need to be synthesized and tested experimentally, saving significant time and resources. rsc.org
Scalable and Sustainable Synthetic Approaches
The development of scalable and environmentally benign synthetic routes is crucial for the practical application of any chemical compound. Current lab-scale syntheses may not be suitable for large-scale production due to cost, safety, or environmental concerns. Future research should focus on developing processes that are efficient, atom-economical, and utilize greener reagents and solvents. rsc.org
Key areas for development include:
Catalytic C-H Functionalization: Directly modifying the C-H bonds of the indoline core would be a highly atom-economical strategy for creating derivatives, avoiding the need for pre-functionalized starting materials.
One-Pot, Multi-Component Reactions: Designing reactions where multiple starting materials are combined in a single step to form the complex indoline structure can significantly improve efficiency. rsc.org For example, iron and copper catalysis has been used for a one-pot, two-step synthesis of functionalized indolines. nih.gov
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ethanol, or ionic liquids.
Development of Robust, Recyclable Catalysts: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused would reduce cost and waste.
Research into scalable syntheses, such as those developed for substituted indazoles, could provide a roadmap for the large-scale production of this compound and its derivatives. researchgate.net An electrocatalytic method for synthesizing functionalized indolines, which avoids terminal oxidants and transition metals, highlights a sustainable direction for future research. rsc.org
Continuous Flow Processes for Large-Scale Research Production
The transition from traditional batch synthesis to continuous flow processes is a major step toward safer, more efficient, and scalable chemical production. nih.govnih.gov For a molecule like this compound, which may be required in significant quantities for extensive research and development, flow chemistry offers substantial advantages.
Currently, the synthesis of functionalized indolines often involves multi-step batch processes which can be time-consuming and challenging to scale. mdpi.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can suppress the formation of byproducts and handle potentially hazardous reagents or exothermic reactions safely. nih.gov While a dedicated continuous flow synthesis for this compound has not been reported, the successful flow synthesis of other complex heterocyclic compounds, including various indoles and their precursors, demonstrates the viability of this approach. mdpi.com
Future research should focus on developing a telescoped, multi-step flow synthesis. This could involve, for example, the continuous synthesis of a 7-aminoindoline precursor followed by a selective chlorination step within an integrated flow reactor network. Such a system would minimize manual handling of intermediates and could incorporate in-line purification and analysis, accelerating the production for research purposes. nih.gov
Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis for a Generic Functionalized Indoline
| Parameter | Conventional Batch Synthesis | Potential Continuous Flow Synthesis |
|---|---|---|
| Scale | Milligram to gram | Gram to kilogram |
| Safety | Higher risk with exothermic steps and hazardous reagents | Enhanced safety due to small reactor volume and better heat transfer |
| Control | Limited control over mixing and temperature gradients | Precise control over stoichiometry, temperature, and residence time |
| Efficiency | Often requires isolation and purification of intermediates | Can telescope multiple steps, reducing manual labor and waste |
| Reproducibility | Can vary between batches | Highly reproducible and consistent product quality |
| Productivity | Lower throughput | Higher throughput and potential for on-demand production nih.gov |
Bio-inspired Synthesis and Enzyme Engineering
Nature utilizes enzymes to perform highly selective chemical transformations under mild conditions. This has inspired the field of biocatalysis, where engineered enzymes are used for synthetic chemistry. For this compound, two key areas of bio-inspired synthesis present significant future research opportunities: enzymatic halogenation and biocatalytic C-H amination.
Flavin-dependent halogenases (FDHs) are enzymes capable of regioselective halogenation of aromatic compounds, including indole and its derivatives. frontiersin.orgnih.govnih.gov Research has demonstrated that engineered FDHs, such as variants of the RebH enzyme, can catalyze the chlorination of tryptophan and other indole-containing substrates with high precision, using benign halide salts instead of hazardous chemical reagents. frontiersin.org A significant unaddressed challenge is to discover or engineer a halogenase that can selectively chlorinate the C2 position of a 7-aminoindoline precursor. This would represent a green and highly specific route to the target molecule.
Furthermore, the construction of the indoline core itself could be achieved through biocatalysis. Recently, engineered cytochrome P450 enzymes have been shown to catalyze intramolecular C(sp³)–H amination of aryl azide (B81097) precursors to form chiral indolines. nih.gov This "indoline synthase" activity provides a direct, new-to-nature route to the core scaffold, which could be adapted for precursors of this compound. nih.gov
Table 2: Potential Biocatalytic Routes for this compound Synthesis
| Synthetic Step | Enzyme Class | Potential Application | Research Goal |
|---|---|---|---|
| Indoline Core Formation | Engineered Cytochrome P450 (P411 variants) | Intramolecular C(sp³)–H amination of an aryl azide precursor. nih.gov | Develop a variant with high turnover and selectivity for the specific substrate. |
| Selective Chlorination | Flavin-Dependent Halogenase (FDH) | Regioselective chlorination of a 7-aminoindoline precursor at the C2 position. frontiersin.orgnih.gov | Engineer an FDH to accept the indoline scaffold and direct chlorination to the desired position. |
Multidisciplinary Research Opportunities
The unique trifunctional nature of this compound opens doors for its use in complex, multidisciplinary research areas that go beyond simple synthetic chemistry.
Integration into Systems Chemistry and Complex Reaction Networks
Systems chemistry investigates the emergent properties of complex networks of interacting molecules. Heterocyclic compounds are crucial components in biological reaction networks, often acting as catalysts or hydrolytically stabilized intermediates that guide the flow of substrates through a pathway. nih.gov With its multiple reactive handles, this compound is an ideal candidate for integration as a node in an artificial complex reaction network.
The indole scaffold itself is known to undergo a variety of electrophilic and nucleophilic reactions, leading to complex polycyclic structures. alfa-chemistry.com The amino and chloro groups on the target molecule provide orthogonal sites for further reactions. For instance, the primary amine could participate in condensation reactions, while the chlorine could be displaced via nucleophilic substitution or engage in metal-catalyzed cross-coupling reactions. Future research could explore how this compound behaves within a dynamic combinatorial library, where it could react with other building blocks (like aldehydes or dicarbonyls) to form a network of interconverting products, potentially leading to the self-assembly of a specific, stabilized molecule.
Development of Advanced Functional Materials
Indole derivatives are increasingly being explored for their use in functional materials, including chiral catalysts and ligands. nih.gov The incorporation of this compound into polymers or other materials could impart unique properties. The presence of a halogen atom is known to significantly affect the physicochemical characteristics of a molecule, such as its lipophilicity and metabolic stability. frontiersin.org
A key opportunity lies in the exploitation of halogen bonding. The chlorine atom in the molecule can act as a Lewis acid, forming a directional, non-covalent interaction (a halogen bond) with electron-donating atoms. acs.org This interaction is increasingly being used as a tool in crystal engineering and the design of functional materials. Integrating the compound into a polymer backbone could allow for the rational design of materials where halogen bonds direct the supramolecular assembly and morphology. The primary amine group also serves as a convenient anchor point for polymerization or for grafting the molecule onto surfaces, creating functionalized materials with tailored properties for applications in sensing or separations.
Identifying New Research Paradigms
To fully unlock the value of this compound, researchers must look beyond its conventional role as a synthetic intermediate and explore its potential as a functional molecule in emerging fields.
Beyond Conventional Applications: Exploration in Emerging Fields
The indoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological receptors with high affinity. researchgate.net While avoiding direct therapeutic claims, the molecule can be explored in the context of chemical biology and probe development. The chloro and amino groups provide handles for attaching fluorophores, affinity tags, or photo-cross-linkers. Such probes could be used to study biological systems or to identify the binding partners of more complex, bioactive molecules that share the same core structure.
Furthermore, the field of fragment-based drug discovery utilizes small, simple molecules to map the binding pockets of protein targets. The defined three-dimensional structure of this compound, combined with its potential for halogen bonding, makes it an interesting fragment for screening against various biological targets. acs.org This represents a paradigm shift from using the molecule as a passive building block to actively employing it as a tool to investigate molecular recognition and drive the discovery of new lead compounds.
Addressing Fundamental Chemical Questions Using this compound
The unique structural arrangement of this compound, featuring a chlorine atom at a chiral center and an amino group on the aromatic ring, makes it a valuable tool for exploring several fundamental concepts in chemistry.
Stereoelectronic Effects and Conformational Analysis:
A primary area of investigation would be the influence of the chlorine atom at the C2 position on the conformation and reactivity of the dihydropyrrole ring. The gauche effect, which describes the tendency of a molecule to adopt a conformation with the most electronegative groups positioned at a 60° dihedral angle, could be a dominant factor in the conformational preference of this molecule.
Research Question: How do the stereoelectronic interactions between the C-Cl bond and the nitrogen lone pair influence the puckering of the five-membered ring?
Proposed Research: Detailed computational studies (e.g., Density Functional Theory - DFT) coupled with experimental spectroscopic analysis, such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) for enantiopure samples, could elucidate the preferred conformations and the energy barriers between them. This would provide insight into the anomeric effects within a saturated heterocyclic system.
Reactivity and Regioselectivity:
The presence of multiple reactive sites—the secondary amine of the indoline ring, the primary aromatic amine, and the potential for nucleophilic substitution at the C2 position—raises fundamental questions about its chemical behavior.
Research Question: What is the relative reactivity of the N1 and N7 amine groups in acylation, alkylation, and sulfonylation reactions? How does the electronic nature of the aromatic ring, influenced by the amino group, affect the reactivity of the benzylic C-Cl bond?
Proposed Research: A systematic study of reactions with various electrophiles under different conditions would be necessary. For instance, competition experiments could determine the kinetic versus thermodynamic regioselectivity of acylation. Investigating the susceptibility of the C2-chloro group to nucleophilic substitution (S_N1 vs. S_N2 pathways) would also be crucial. The outcomes of these reactions would provide a detailed map of the molecule's reactivity, which is essential for its use as a synthetic building block.
Impact on Aromaticity and Tautomerism:
While the core is a dihydroindole, the potential for oxidation to the corresponding indole is a significant chemical question.
Research Question: What are the oxidation-reduction potentials for the conversion of this compound to its corresponding indole or imine derivatives? Is there a possibility of chloro-indolenine tautomers under specific conditions?
Proposed Research: Electrochemical studies, such as cyclic voltammetry, could determine the redox properties. Furthermore, subjecting the compound to various oxidizing agents and carefully analyzing the products via techniques like mass spectrometry and NMR would reveal the pathways of aromatization or rearrangement.
The table below outlines potential research studies to address these fundamental questions.
| Research Area | Fundamental Question | Proposed Experimental/Computational Techniques |
| Conformational Analysis | What are the dominant conformations and the energetic barriers between them? | Variable-Temperature NMR, DFT Calculations, Circular Dichroism (for enantiomers) |
| Chemical Reactivity | What is the regioselectivity of reactions at the N1 versus N7 positions? | Competition reactions with electrophiles, Kinetic and thermodynamic studies |
| Substitution Reactions | What is the mechanism and reactivity of nucleophilic substitution at the C2 position? | Mechanistic studies with various nucleophiles (e.g., S_N1/S_N2 analysis) |
| Redox Chemistry | What are the conditions required for aromatization to the corresponding indole? | Cyclic Voltammetry, Controlled oxidation reactions |
The exploration of these questions using this compound would not only illuminate the specific properties of this molecule but also contribute to the broader understanding of heterocyclic chemistry, stereoelectronics, and reaction mechanisms. The knowledge gained would be invaluable for the rational design of more complex molecules with potential applications in medicinal chemistry and materials science.
Q & A
Q. What are the recommended synthetic routes for preparing 2-Chloro-2,3-dihydro-1H-indol-7-amine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization of substituted aniline precursors followed by chlorination. For example:
- Step 1 : React 7-nitroindoline with a chlorinating agent (e.g., POCl₃) under reflux to introduce the chloro group.
- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol.
Optimization Tips :
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Assign peaks based on indoline ring protons (δ 3.0–4.5 ppm for CH₂ groups) and aromatic protons (δ 6.5–7.5 ppm). The amine proton may appear as a broad singlet near δ 5.0 ppm .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (calculated for C₈H₉ClN₂: 168.04).
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for biological assays) .
Q. What solvent systems are suitable for solubility testing of this compound?
Methodological Answer: Test solubility in:
- Polar aprotic solvents : DMSO, DMF (ideal for stock solutions in biological assays).
- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 with <1% DMSO.
- Hydrophobic solvents : Ethyl acetate or dichloromethane for extraction.
Note : Solubility can be enhanced via salt formation (e.g., HCl salt) if the free base exhibits poor aqueous solubility .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use software like MOE or AutoDock to model interactions with target proteins (e.g., serotonin receptors). Key residues (e.g., Asp155 in 5-HT₂A) may form hydrogen bonds with the amine group.
- ADMET Prediction : Employ tools like SwissADME to evaluate pharmacokinetics (e.g., logP ~2.1, BBB permeability) .
- Example Result : Docking scores of −7.0 kcal/mol suggest moderate binding affinity to neurotransmitter receptors .
Q. What strategies resolve contradictions in crystallographic data for indoline derivatives?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) with SHELXT for structure solution.
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms.
- Troubleshooting : Address disorder in the chloro or amine groups by refining occupancy factors or using restraints .
Q. How can researchers assess the compound’s toxicity in environmental or biological systems?
Methodological Answer:
- In vitro assays : Test cytotoxicity (MTT assay) on human cell lines (e.g., HEK293) with IC₅₀ values.
- Environmental hazard : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna EC₅₀) .
- Metabolite analysis : Use LC-MS to identify degradation products in simulated environmental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
